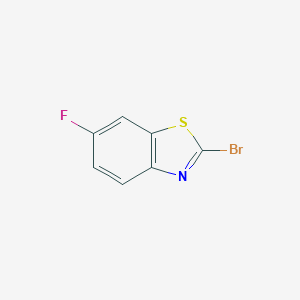
2-溴-6-氟苯并噻唑
概述
描述
2-Bromo-6-fluorobenzothiazole (2-BBT) is an organofluorine compound that has been widely used in various scientific research applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals and specialty chemicals. 2-BBT is also used in the preparation of other fluorinated compounds such as perfluorinated alkanes, perfluorinated ethers and perfluorinated sulfonamides.
科学研究应用
安全和危害
作用机制
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 2.3 to 3.26 , suggesting that it may have good bioavailability.
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and activity could be affected by factors such as temperature, light, and oxygen exposure.
生化分析
Biochemical Properties
It is known that benzothiazole derivatives, to which 2-Bromo-6-fluorobenzothiazole belongs, have diverse biological activities such as antibacterial, fungicidal, and anticancer properties .
Cellular Effects
It is known that benzothiazole derivatives can inhibit photosynthetic electron transport in spinach chloroplasts . This suggests that 2-Bromo-6-fluorobenzothiazole may also influence cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit photosynthesis by binding to photosystem II . This suggests that 2-Bromo-6-fluorobenzothiazole may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can exhibit long-term effects on cellular function . This suggests that 2-Bromo-6-fluorobenzothiazole may also exhibit temporal changes in its effects, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can exhibit toxic or adverse effects at high doses . This suggests that 2-Bromo-6-fluorobenzothiazole may also exhibit dosage-dependent effects, potentially involving threshold effects, toxic effects at high doses, and other dosage-dependent phenomena.
Metabolic Pathways
It is known that benzothiazole derivatives can interact with various enzymes and cofactors . This suggests that 2-Bromo-6-fluorobenzothiazole may also be involved in various metabolic pathways, potentially involving interactions with enzymes or cofactors, effects on metabolic flux, or changes in metabolite levels.
Transport and Distribution
It is known that benzothiazole derivatives can interact with various transporters or binding proteins . This suggests that 2-Bromo-6-fluorobenzothiazole may also be transported and distributed within cells and tissues, potentially involving interactions with transporters or binding proteins, and effects on its localization or accumulation.
Subcellular Localization
It is known that benzothiazole derivatives can be localized to specific compartments or organelles . This suggests that 2-Bromo-6-fluorobenzothiazole may also exhibit subcellular localization, potentially involving targeting signals or post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
2-bromo-6-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIANOUBNTGQAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467512 | |
| Record name | 2-Bromo-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152937-04-7 | |
| Record name | 2-Bromo-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)
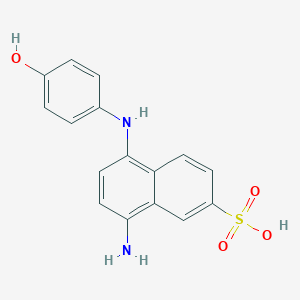

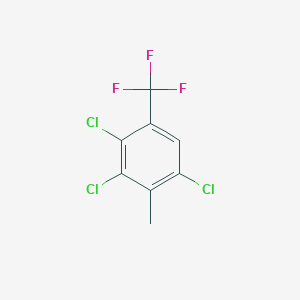
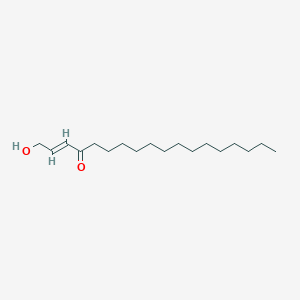

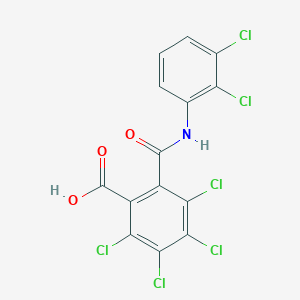
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)